N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide
Description
N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide (CAS: 1020056-79-4) is a benzamide derivative characterized by a 2-(2-methoxyethoxy) substituent on the benzoyl ring and a 3-amino-2-methylphenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.36 g/mol. The compound’s structure (Fig.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-14(18)7-5-8-15(12)19-17(20)13-6-3-4-9-16(13)22-11-10-21-2/h3-9H,10-11,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXCHDQPVMSLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OCCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.34 g/mol
- Functional Groups : The compound features an amino group, a methoxyethoxy group, and a benzamide moiety, which contribute to its biological activity.
The compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. It may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and other therapeutic effects. The exact molecular targets remain under investigation, but initial studies suggest it may modulate enzyme-substrate interactions effectively.
Antiviral Activity
Research indicates that derivatives of benzamide compounds, including this compound, exhibit antiviral properties. For instance, related benzamide derivatives have shown effectiveness against viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
Anti-inflammatory and Anticancer Properties
The compound is being explored for its anti-inflammatory and anticancer properties. In vitro studies have demonstrated that certain benzamide derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown selective cytotoxicity against cancer cell lines like MCF-7 (breast cancer) with IC50 values ranging from 3.1 µM to 8.7 µM .
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, novel benzamides have been reported to inhibit human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE) at nanomolar concentrations. The most potent inhibitors in these studies exhibited Ki values as low as 4.07 nM for hCA I and 8.91 nM for AChE, indicating strong biological activity .
Pharmacokinetics and Toxicity
Pharmacokinetic profiles of related compounds suggest favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. Acute toxicity assessments in animal models are necessary to determine safety profiles before clinical applications can be considered .
Summary of Biological Activities
| Activity | Mechanism | IC50/Other Metrics |
|---|---|---|
| Antiviral | Inhibition of HBV replication via A3G modulation | Not specified |
| Anti-inflammatory | Enzyme inhibition in inflammatory pathways | Not specified |
| Anticancer | Cytotoxicity against cancer cell lines | IC50 = 3.1 µM to 8.7 µM |
| Enzyme inhibition | Inhibition of hCA I, hCA II, AChE | Ki = 4.07 nM (hCA I), 8.91 nM (AChE) |
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide serves as a building block for synthesizing pharmaceutical compounds. Its structural components are conducive to developing drugs targeting various diseases, including cancer and inflammatory conditions.
- Case Study : Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, showcasing its potential as a therapeutic agent .
Biological Studies
The compound is utilized in biological assays to investigate its effects on cellular processes. It may interact with various molecular targets, influencing signaling pathways related to apoptosis and cell growth.
- Mechanism of Action : The interaction with enzymes or receptors can modulate critical biochemical pathways, making it a valuable tool for studying disease mechanisms .
Material Science
Incorporating this compound into polymers or other materials can enhance their properties. This application is particularly relevant in developing advanced materials with specific functionalities.
- Example : The compound's unique chemical structure allows it to be integrated into polymer matrices, potentially improving thermal stability and mechanical strength .
The biological activity of this compound is linked to its ability to modulate various signaling pathways:
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Variations
The following table highlights key structural differences and biological implications of N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide compared to analogous compounds:
Pharmacological and Physicochemical Properties
- Solubility and LogP: The 2-methoxyethoxy group in the target compound improves water solubility compared to analogs like 3,4,5-Trimethoxy-N-(2-methoxyphenyl)-benzamide (), which has higher hydrophobicity due to multiple methoxy groups . Fluorinated derivatives (e.g., N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)benzamide) exhibit lower LogP values (∼2.5) than the non-fluorinated target compound (LogP ∼3.1), influencing membrane permeability .
- Biological Activity: Nitazoxanide’s nitro-thiazole moiety enables redox cycling, critical for its antiparasitic activity, a mechanism absent in the target compound . Sigma receptor-targeting benzamides (e.g., [125I]PIMBA) show nanomolar affinity (Kd = 5.80 nM) for prostate cancer cells, suggesting that the target compound’s amino group could be modified for similar targeting . N-(3-Amino-2-methylphenyl)-3,4-dimethylbenzamide () lacks the methoxyethoxy chain but shows moderate anticancer activity, emphasizing the role of substituent positioning .
Preparation Methods
Strategy 1: Direct Amidation Using Carbodiimide Coupling Agents
- Reagents : BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DMAP (4-dimethylaminopyridine), TEA (triethylamine).
- Procedure :
- Activation : 2-(2-methoxyethoxy)benzoic acid (1.0 mmol) is dissolved in DMF (5 mL) with BOP (0.6 mmol), DMAP (2.0 mmol), and TEA (1.2 mmol). The mixture is stirred for 10–15 minutes at room temperature.
- Coupling : 3-Amino-2-methylaniline (1.5 mmol) is added, and the reaction proceeds for 48 hours at room temperature.
- Workup : The solvent is removed in vacuo, and the residue is purified via silica gel chromatography (n-hexane/ethyl acetate, 4:1).
Strategy 2: Palladium-Catalyzed Amination
- Reagents : Palladium acetate, dppf (1,1'-bis(diphenylphosphino)ferrocene), cesium carbonate.
- Procedure :
- Buchwald-Hartwig Coupling : A mixture of 2-(2-methoxyethoxy)benzoyl chloride and 3-nitro-2-methylaniline undergoes amination in 1,4-dioxane/water at 60°C for 24 hours.
- Nitro Reduction : The intermediate nitro compound is reduced to the amine using hydrogen gas and palladium on carbon (40–45°C, atmospheric pressure).
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or acetonitrile | Higher yields in polar aprotic solvents |
| Temperature | Room temperature (20–25°C) | Prolonged stirring (48 h) ensures completion |
| Catalyst | BOP > EDC/HOBt | BOP minimizes racemization |
| Purification | Silica gel chromatography | Removes unreacted aniline and byproducts |
Intermediate Synthesis
2-(2-Methoxyethoxy)benzoic Acid
- Etherification : Salicylic acid is reacted with 2-methoxyethyl bromide in the presence of K₂CO₃ in acetone (reflux, 6 h).
- Yield : ~75% after recrystallization.
3-Amino-2-methylaniline
Analytical Data
- Yield : 70–80% for direct amidation.
- Purity : >95% (HPLC, UV detection at 254 nm).
- Spectroscopic Data :
Challenges and Optimization
- Byproduct Formation : Competing O-acylation is mitigated using bulky coupling agents like BOP.
- Solvent Choice : Acetonitrile enhances reaction efficiency compared to THF or DCM.
- Scale-Up : Batch processes >10 mmol require rigorous exclusion of moisture to prevent hydrolysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide, and what methodological considerations are critical for reproducibility?
- Answer : Synthesis typically involves multi-step reactions starting with substituted phenols. For example:
- Step 1 : React 3-amino-2-methylphenol with a methoxyethoxy-substituted benzoyl chloride derivative under basic conditions (e.g., DIPEA in dichloromethane) to form the benzamide backbone .
- Step 2 : Protect the amine group during synthesis (e.g., using Boc protection) to avoid side reactions, followed by deprotection with HCl/dioxane .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to prevent over-acylation and ensure high purity (>95%) through column chromatography .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- NMR Spectroscopy : Analyze / NMR peaks to confirm substituent positions (e.g., methoxyethoxy at C2 and amino-methylphenyl at N-position) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, with expected [M+H] peaks matching theoretical values .
- Elemental Analysis : Ensure C, H, N, and O percentages align with calculated values (±0.3%) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound, especially in cases of low diffraction quality?
- Answer :
- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to enhance data quality.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned or incomplete datasets. For disordered methoxyethoxy groups, apply restraints to thermal parameters .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and verify hydrogen bonding networks .
Q. How can researchers evaluate the compound’s potential as a kinase inhibitor, and what assays are suitable for identifying off-target effects?
- Answer :
- Primary Screening : Use in vitro kinase inhibition assays (e.g., ADP-Glo™) against target kinases (e.g., SMO or EGFR). Compare IC values with known inhibitors like vismodegib .
- Selectivity Profiling : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler™) to assess off-target activity.
- Cellular Validation : Test in cancer cell lines (e.g., MDA-MB-231) using proliferation assays (MTT) and apoptosis markers (Annexin V) .
Q. How should researchers address contradictory bioactivity results across different experimental models?
- Answer :
- Assay Conditions : Verify pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to ensure consistency .
- Compound Stability : Perform LC-MS stability tests under assay conditions to rule out degradation .
- Model Relevance : Compare pharmacokinetic properties (e.g., logP, solubility) with in vivo models to identify bioavailability discrepancies .
Methodological Optimization
Q. What strategies improve the yield of this compound during scale-up synthesis?
- Answer :
- Catalyst Optimization : Replace traditional bases with polymer-supported bases (e.g., PS-DIPEA) to simplify purification .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs) and improve yield by 15–20% .
- Workflow Automation : Use flow chemistry for precise control of acylation steps, minimizing side products .
Q. How can computational methods aid in predicting the compound’s interaction with biological targets?
- Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger’s Glide to model binding poses in SMO or kinase active sites .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., Glu518 in SMO) .
- QSAR Modeling : Correlate substituent modifications (e.g., methoxyethoxy chain length) with activity using MOE or RDKit .
Data Reporting Standards
Q. What are the minimum reporting requirements for publishing synthetic and bioactivity data on this compound?
- Answer :
- Synthesis : Report yields, purity (HPLC/NMR), and characterization data (e.g., HRMS, elemental analysis) .
- Bioactivity : Include dose-response curves, IC/EC values, and statistical significance (p < 0.05, n ≥ 3) .
- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) with refinement parameters (R-factor ≤ 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
